1-tert-Butyl-4-(dodecan-6-yl)benzene
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Overview
Description
1-tert-Butyl-4-(dodecan-6-yl)benzene is an organic compound characterized by a benzene ring substituted with a tert-butyl group and a dodecyl chain at the para position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-tert-Butyl-4-(dodecan-6-yl)benzene typically involves Friedel-Crafts alkylation. This reaction uses tert-butylbenzene and a dodecyl halide in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced separation techniques like distillation and crystallization are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions: 1-tert-Butyl-4-(dodecan-6-yl)benzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C), converting the benzene ring to a cyclohexane ring.
Substitution: Electrophilic aromatic substitution reactions, such as nitration and sulfonation, can occur with reagents like nitric acid (HNO3) and sulfuric acid (H2SO4).
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: H2, Pd/C, elevated temperatures and pressures.
Substitution: HNO3, H2SO4, controlled temperatures.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Cyclohexane derivatives.
Substitution: Nitro and sulfonic acid derivatives.
Scientific Research Applications
1-tert-Butyl-4-(dodecan-6-yl)benzene finds applications in various scientific research fields:
Chemistry: Used as an intermediate in organic synthesis and as a model compound in studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals, surfactants, and lubricants.
Mechanism of Action
The mechanism of action of 1-tert-Butyl-4-(dodecan-6-yl)benzene involves its interaction with molecular targets through hydrophobic and van der Waals interactions. The tert-butyl and dodecyl groups enhance its lipophilicity, facilitating its incorporation into lipid membranes and interaction with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
- **1-tert-Butyl-4-(prop-1
tert-Butylbenzene: Lacks the dodecyl chain, making it less hydrophobic.
Properties
CAS No. |
68639-91-8 |
---|---|
Molecular Formula |
C22H38 |
Molecular Weight |
302.5 g/mol |
IUPAC Name |
1-tert-butyl-4-dodecan-6-ylbenzene |
InChI |
InChI=1S/C22H38/c1-6-8-10-12-14-19(13-11-9-7-2)20-15-17-21(18-16-20)22(3,4)5/h15-19H,6-14H2,1-5H3 |
InChI Key |
WWTBXPVYVRUHIK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(CCCCC)C1=CC=C(C=C1)C(C)(C)C |
Origin of Product |
United States |
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